molecular formula C4H7Cl3Si B1581333 Crotyltrichlorosilane CAS No. 49749-84-0

Crotyltrichlorosilane

Cat. No. B1581333
CAS RN: 49749-84-0
M. Wt: 189.54 g/mol
InChI Key: ZJDOJJKRTWHPOY-UHFFFAOYSA-N
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Description

Crotyltrichlorosilane, also known as CTCS or 1-chloro-1,1-difluoroethyl-3-trichlorosilane, is an organosilicon compound used as a reagent in organic synthesis. It is a colorless liquid with a pungent odor and is classified as a hazardous material due to its highly toxic nature. CTCS has a wide range of applications in the fields of organic synthesis, biochemistry, and materials science. It is a versatile reagent that can be used to synthesize a variety of compounds and can also be used to modify the properties of existing compounds.

Scientific Research Applications

Stereospecific Crotylation in Synthesis

Crotyltrichlorosilanes have been utilized in the stereoselective synthesis of various organic compounds. Ogawa, Sugiura, and Kobayashi (2002) demonstrated that crotyltrichlorosilanes react with ketone-derived N-benzoylhydrazones without any catalyst. This reaction leads to highly stereospecific crotylation, producing both syn- and anti-N'-tert-alkyl-N-benzoylhydrazines. They observed different reactivities between (Z)- and (E)-crotylsilanes in terms of yields and selectivities, suggesting a cyclic chairlike transition state in the reaction mechanism. This process allows the conversion of diastereomers of allylation products to alpha,alpha-disubstituted homoallylic amines without epimerization (Ogawa, Sugiura, & Kobayashi, 2002).

Development of New Ligands for Crotylsilylation Reactions

Suen, Steigerwald, and Leighton (2013) developed a new diaminophenol ligand for crotylsilylation reactions with cis- and trans-crotyltrichlorosilane. This ligand's conformational constraints lead to attenuated stereoelectronic effects, making the resulting crotylsilane reagents as active as previous reagents but without the need for the Sc(OTf)3 catalyst. This advancement enabled a practical, sustainable, and scalable one-pot procedure for crotylation reactions, with the possibility of recovering the ligand in high yield by recrystallization (Suen, Steigerwald, & Leighton, 2013).

Asymmetric Catalysis in Organic Synthesis

Kobayashi, Ogawa, Konishi, and Sugiura (2003) introduced chiral sulfoxides as neutral coordinate-organocatalysts (NCOs) in the allylation of N-acylhydrazones with allyltrichlorosilanes. Using optically active chiral sulfoxides, they achieved high diastereo- and enantioselectivity in asymmetric crotylations with (Z)- and (E)-crotyltrichlorosilanes. This research highlighted the stereospecific nature of these reactions (Z → anti and E → syn) with high enantioselectivity (Kobayashi, Ogawa, Konishi, & Sugiura, 2003).

properties

IUPAC Name

but-2-enyl(trichloro)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl3Si/c1-2-3-4-8(5,6)7/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDOJJKRTWHPOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337523
Record name CROTYLTRICHLOROSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Crotyltrichlorosilane

CAS RN

49749-84-0
Record name CROTYLTRICHLOROSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 49749-84-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
134
Citations
H Sakurai, C Ogawa… - Encyclopedia of Reagents …, 2001 - Wiley Online Library
… at rt produces (E)‐crotyltrichlorosilane in 76% yield with isomeric … at −78 C gives (Z)‐crotyltrichlorosilane in 84% yield with isomeric … of stereohomogeneous crotyltrichlorosilane. Higher …
Number of citations: 2 onlinelibrary.wiley.com
S Kobayashi, K Nishio - Tetrahedron letters, 1993 - Elsevier
… On the other hand, syn isomers are obtained from (Z)-crotyltichlorosilane, while anti isomers are produced from (El-crotyltrichlorosilane in almost complete selectivities. These can be …
Number of citations: 200 www.sciencedirect.com
LM Suen, ML Steigerwald, JL Leighton - Chemical Science, 2013 - pubs.rsc.org
A new diaminophenol ligand for crotylsilylation reactions with cis- and trans-crotyltrichlorosilane has been developed. The conformational constraints that result from the tethering of the …
Number of citations: 50 pubs.rsc.org
B Bai, HJ Zhu, W Pan - Tetrahedron, 2012 - Elsevier
… In addition, the allylation with crotyltrichlorosilane was explored and the result showed that anti-isomer was favored from (E)-crotyltrichlorosilane with complete diastereoselectivity. …
Number of citations: 37 www.sciencedirect.com
R Hirabayashi, C Ogawa, M Sugiura… - Journal of the …, 2001 - ACS Publications
… to be formed via isomerization of crotyltrichlorosilane before the addition 15 or isomerization … the acid produced in the reaction of crotyltrichlorosilane with water, which would inevitably …
Number of citations: 114 pubs.acs.org
K Iseki, S Mizuno, Y Kuroki, Y Kobayashi - Tetrahedron letters, 1998 - Elsevier
… In the crotylations with (E)-crotyltrichlorosilane, cyclohexanecarboxaldehyde and hydrocinnamaldehyde gave the corresponding anti homoallylic alcohols exclusively with 98 and …
Number of citations: 138 www.sciencedirect.com
DL Bailey, AN Pines - Industrial & Engineering Chemistry, 1954 - ACS Publications
… employed to establish the structure of crotyltrichlorosilane as 2,3-butenyltrichlorosilane rather than the3,4- isomer. This compound formed a chlorine addition product which titrated for …
Number of citations: 62 pubs.acs.org
Y Huang, L Yang, P Shao, Y Zhao - Chemical Science, 2013 - pubs.rsc.org
We have demonstrated that bidentate Lewis base catalysts can be constructed based on the Cinchona alkaloid structure that promote highly stereoselective reactions of allyl- and …
Number of citations: 36 pubs.rsc.org
RM Angell, AGM Barrett, DC Braddock… - Chemical …, 1997 - pubs.rsc.org
… for the addition of crotyltrichlorosilane 1b to aldehydes10 and … Employing crotyltrichlorosilane 1b in place of fluorosilane 1a … promoted the reaction between crotyltrichlorosilane 1b and …
Number of citations: 42 pubs.rsc.org
S Kotani, S Hashimoto, M Nakajima - Tetrahedron, 2007 - Elsevier
… from (E)-crotyltrichlorosilane with complete selectivities (entries 2 … Crotyltrichlorosilane gave a good enantioselectivity similar to allyltrichlorosilane (entry 3), while (Z)-crotyltrichlorosilane …
Number of citations: 126 www.sciencedirect.com

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